2-甲基苯并呋喃-7-羧酸

描述

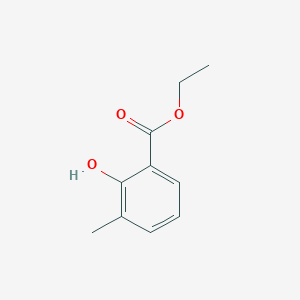

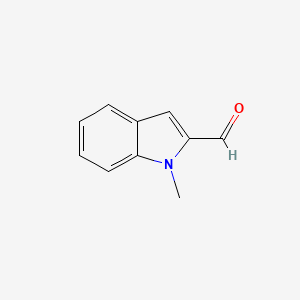

2-Methylbenzofuran-7-carboxylic acid is an organic compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol .

Synthesis Analysis

The synthesis of 2-Methylbenzofuran-7-carboxylic acid involves several steps. One method involves the use of potassium hydroxide and thionyl chloride in toluene for 3 hours under heating conditions . Another method involves a multi-step reaction with SOCl2 in toluene for 3 hours under heating conditions, followed by the addition of triethylamine in toluene for 1 hour at ambient temperature .Molecular Structure Analysis

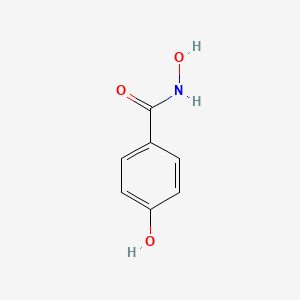

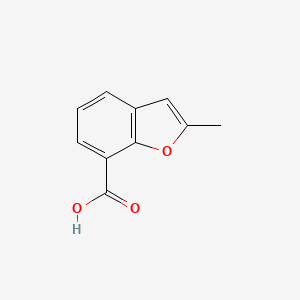

The molecular structure of 2-Methylbenzofuran-7-carboxylic acid consists of a benzofuran ring with a methyl group attached to the 2nd carbon and a carboxylic acid group attached to the 7th carbon.Chemical Reactions Analysis

The chemical reactions involving 2-Methylbenzofuran-7-carboxylic acid are complex and can involve multiple steps. For example, one reaction involves the use of potassium hydroxide in methanol and water for 3 hours under heating conditions . Another reaction involves the use of carbon disulfide and bromine at 0°C, followed by an alcoholic KOH solution .Physical And Chemical Properties Analysis

2-Methylbenzofuran-7-carboxylic acid is a solid substance with a molecular weight of 176.17 g/mol . The boiling point and other physical properties are not explicitly mentioned in the search results.科学研究应用

- Field : Medicinal Chemistry

- Application Summary : Benzofuran compounds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They are considered promising candidates for development as anticancer agents .

- Methods of Application : While the exact methods of application or experimental procedures are not specified, the research involves testing the inhibitory potency of benzofuran compounds against human cancer cell lines .

- Results : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

- Field : Medicinal Chemistry

- Application Summary : Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the biological activities of benzofuran compounds .

- Results : Numerous studies have shown that most benzofuran compounds have strong biological activities .

Anticancer Therapeutic Potential

Antibacterial, Anti-oxidative, and Anti-viral Activities

- Field : Organic Chemistry

- Application Summary : The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic, and stable starting materials .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves the double decarboxylative coupling reactions of carboxylic acids .

- Results : This synthetic strategy has been highlighted as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

- Field : Medicinal Chemistry

- Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the biological activities of benzofuran compounds .

- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Double Decarboxylative Coupling Reactions

Antimicrobial Agents

- Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in the manufacture of a wide range of compounds . This has led to a shift in the chemical industry from traditional resources such as crude oil to biomass .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves the manufacture and uses of furan platform chemicals .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Field : Medicinal Chemistry

- Application Summary : Benzofuran-based carboxylic acids have been evaluated for their anti-proliferative action against human breast cancer (MCF-7 and MDA-MB-231) cell lines .

- Methods of Application : The exact methods of application or experimental procedures are not specified, but the research involves testing the anti-proliferative action of benzofuran-based carboxylic acids against human breast cancer cell lines .

- Results : The derivatives showed variable inhibitions towards MCF-7 and MDA-MB-231 cell lines .

Furan Platform Chemicals

Anti-Proliferative Action Against Human Breast Cancer

安全和危害

The safety data for 2-Methylbenzofuran-7-carboxylic acid indicates that it may cause harm if swallowed or if it comes into contact with the skin or eyes . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

属性

IUPAC Name |

2-methyl-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBDXRXVGUQZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297799 | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzofuran-7-carboxylic acid | |

CAS RN |

31457-07-5 | |

| Record name | 31457-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylbenzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。